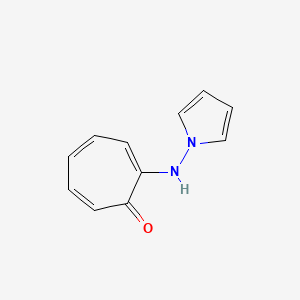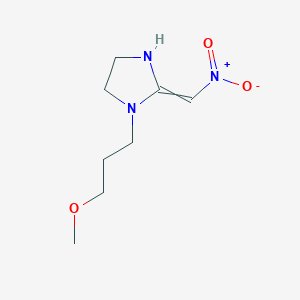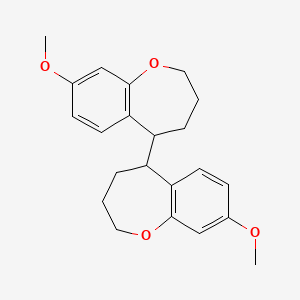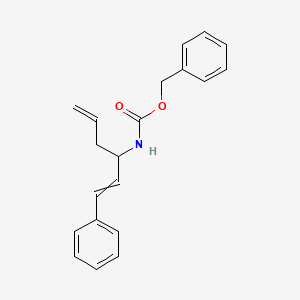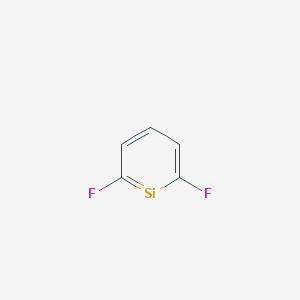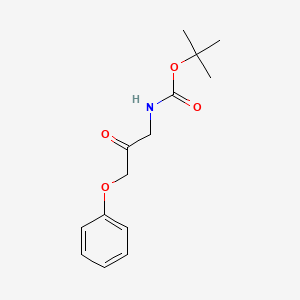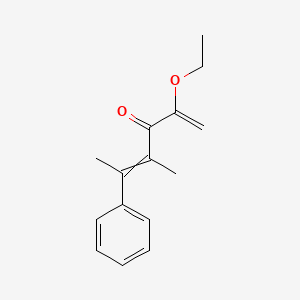
2-Ethoxy-4-methyl-5-phenylhexa-1,4-dien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-4-methyl-5-phenylhexa-1,4-dien-3-one is an organic compound with a complex structure that includes an ethoxy group, a methyl group, and a phenyl group attached to a hexa-1,4-dien-3-one backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-methyl-5-phenylhexa-1,4-dien-3-one can be achieved through several synthetic routes. One common method involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of a base, followed by the addition of methyl vinyl ketone. The reaction conditions typically include a solvent such as ethanol and a base like sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial in industrial settings to ensure cost-effectiveness and environmental sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-4-methyl-5-phenylhexa-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in halogenated or aminated derivatives .
Applications De Recherche Scientifique
2-Ethoxy-4-methyl-5-phenylhexa-1,4-dien-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-4-methyl-5-phenylhexa-1,4-dien-3-one involves its interaction with specific molecular targets. For instance, its antiviral activity is attributed to its ability to bind to viral coat proteins, inhibiting their function and preventing viral replication. The antibacterial action is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Pentadien-3-one Derivatives: These compounds share a similar backbone and exhibit comparable antiviral and antibacterial activities.
Penta-1,4-dien-3-one Oxime Ethers: These derivatives also show significant biological activities and are used in similar applications.
Uniqueness
2-Ethoxy-4-methyl-5-phenylhexa-1,4-dien-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy and phenyl groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
647024-55-3 |
|---|---|
Formule moléculaire |
C15H18O2 |
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
2-ethoxy-4-methyl-5-phenylhexa-1,4-dien-3-one |
InChI |
InChI=1S/C15H18O2/c1-5-17-13(4)15(16)12(3)11(2)14-9-7-6-8-10-14/h6-10H,4-5H2,1-3H3 |
Clé InChI |
MEGJUZUSXSXCTE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=C)C(=O)C(=C(C)C1=CC=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(6R)-6-Methyloctyl]sulfanyl}-1-phenyl-1H-tetrazole](/img/structure/B12586313.png)

![{1-Chloro-2-[(R)-cyclohexanesulfinyl]ethenyl}benzene](/img/structure/B12586319.png)
![5-Chloro-N-[(2'-ethyl-3-biphenylyl)methyl]-2-hydroxybenzamide](/img/structure/B12586320.png)
